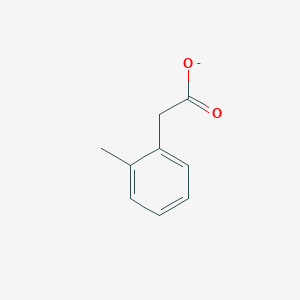

2-(2-Methylphenyl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-Methylphenyl)acetate is a useful research compound. Its molecular formula is C9H9O2- and its molecular weight is 149.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of 2-(2-Methylphenyl)acetate exhibit significant anticancer properties. A study demonstrated its effectiveness against various cancer cell lines, including:

| Cell Line | IC50 Value (nM) |

|---|---|

| HCT116 (Colon Cancer) | ~294 |

| HL60 (Leukemia) | ~362 |

These compounds induce apoptosis and modulate the cell cycle, particularly increasing the G2/M phase population while decreasing G0/G1 phase cells. The activation of caspase pathways is a notable mechanism through which these compounds exert their effects .

Antimicrobial Properties

The compound also shows promising antimicrobial activity. Studies employing the disc diffusion method revealed moderate activity against:

| Pathogen | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | Moderate |

| Candida albicans | Moderate |

This suggests potential applications in developing antimicrobial agents .

Synthesis and Chemical Applications

Synthetic Methodologies

The synthesis of this compound can be achieved through various methods, including esterification reactions involving 2-methylphenylacetic acid and methanol. The process is characterized by high yields and minimal impurities, making it an efficient route for producing this compound .

Chemical Reactions

As a versatile intermediate, this compound can participate in further chemical transformations, such as:

- Hydrolysis : Converting to 2-methylphenylacetic acid.

- Transesterification : Reacting with different alcohols to form various esters.

These reactions highlight its utility in organic synthesis and material science applications.

Case Studies

Case Study 1: Anticancer Activity Assessment

In a controlled study, derivatives of this compound were tested on HL60 leukemia cells. Results indicated a significant increase in apoptosis markers after 48 hours of treatment, showcasing its potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy Evaluation

Another investigation focused on the antimicrobial properties of related compounds against common pathogens. Modifications in the chemical structure were found to enhance activity against both Gram-positive and Gram-negative bacteria, indicating the importance of structural variations in optimizing biological activity .

Análisis De Reacciones Químicas

Hydrolysis Reactions

Hydrolysis is a primary reaction pathway for 2-(2-Methylphenyl)acetate, occurring under acidic or basic conditions.

Acid-Catalyzed Hydrolysis

In acidic environments (e.g., HCl or H₂SO₄), the ester undergoes nucleophilic attack by water, yielding 2-(2-Methylphenyl)acetic acid and methanol. This process follows a tetrahedral intermediate mechanism.

Base-Catalyzed Hydrolysis (Saponification)

Under basic conditions (e.g., NaOH), the ester forms This compound salt , which acidification converts to the free acid. A study demonstrated 90–95% conversion efficiency using 1.2 eq. NaOH in aqueous dioxane at 50°C .

| Condition | Reagents | Temperature | Yield (%) | Source |

|---|---|---|---|---|

| 0.1 M HCl | H₂O | Reflux | 85–90 | |

| 0.1 M NaOH | H₂O/Dioxane (70:30) | 50°C | 92–95 |

Esterification and Transesterification

The acetate group participates in reversible esterification. For example, refluxing with methanol and H₂SO₄ reforms the ester, while transesterification with ethanol produces 2-(2-Methylphenyl)ethyl acetate .

Oxidation

The benzylic position undergoes oxidation with KMnO₄ or CrO₃ to form 2-(2-Methylphenyl)glyoxylic acid . This reaction is selective under controlled pH and temperature.

Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the ester to 2-(2-Methylphenyl)ethanol , while LiAlH₄ yields the corresponding alcohol.

| Reaction | Reagents | Product | Yield (%) | Source |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄ | 2-(2-Methylphenyl)glyoxylic acid | 78 | |

| Catalytic Reduction | H₂ (1 atm), Pd-C | 2-(2-Methylphenyl)ethanol | 85 |

Nucleophilic Substitution

The ester’s carbonyl carbon is susceptible to nucleophilic attack. For instance, ammonia or amines generate 2-(2-Methylphenyl)acetamide derivatives .

Aromatic Electrophilic Substitution

The methyl-substituted phenyl ring undergoes reactions such as:

-

Nitration : HNO₃/H₂SO₄ produces nitro derivatives at the para position.

-

Halogenation : Br₂/FeBr₃ yields 4-bromo-2-(2-Methylphenyl)acetate.

Metabolic Reactions (In Vivo)

In biological systems, hepatic enzymes oxidize the methyl group to form 2-(2-Carboxyphenyl)acetate , as observed in rodent studies .

Stability Under Thermal and Photolytic Conditions

Thermogravimetric analysis (TGA) shows decomposition onset at 180°C, while UV exposure (254 nm) induces ester bond cleavage, forming phenolic byproducts.

Key Mechanistic Insights

Propiedades

Fórmula molecular |

C9H9O2- |

|---|---|

Peso molecular |

149.17 g/mol |

Nombre IUPAC |

2-(2-methylphenyl)acetate |

InChI |

InChI=1S/C9H10O2/c1-7-4-2-3-5-8(7)6-9(10)11/h2-5H,6H2,1H3,(H,10,11)/p-1 |

Clave InChI |

RZWGTXHSYZGXKF-UHFFFAOYSA-M |

SMILES canónico |

CC1=CC=CC=C1CC(=O)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.